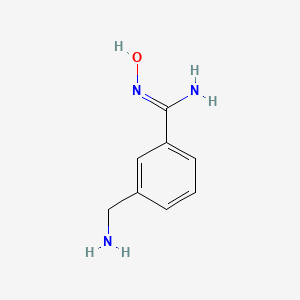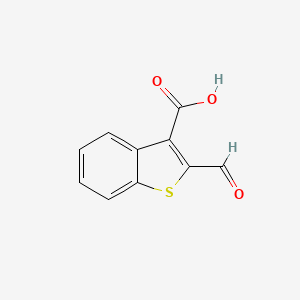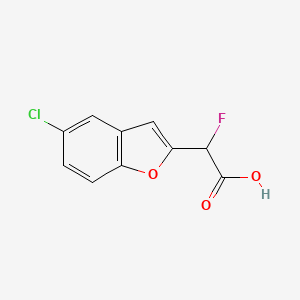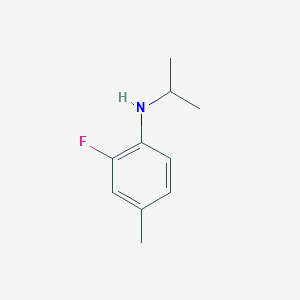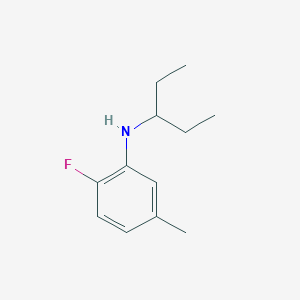
2-fluoro-5-methyl-N-(pentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 5-position, and a pentan-3-yl group attached to the nitrogen atom of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-N-(pentan-3-yl)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methyl-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-fluoro-5-methyl-N-(pentan-3-yl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the alkyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
5-fluoro-2-methyl-N-(pentan-3-yl)aniline: Similar structure but with different positioning of the fluorine and methyl groups.
2-fluoro-5-methyl-N-(pentan-2-yl)aniline: Similar structure but with a different alkyl group attached to the nitrogen atom.
Uniqueness
The presence of the fluorine atom and the pentan-3-yl group provides distinct properties that can be leveraged in various scientific and industrial contexts .
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-fluoro-5-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-10(5-2)14-12-8-9(3)6-7-11(12)13/h6-8,10,14H,4-5H2,1-3H3 |
InChI Key |
PNMKZBQABKAKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


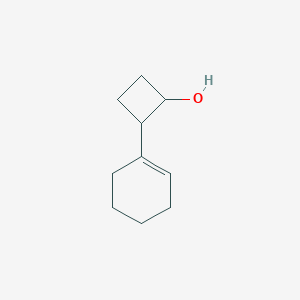
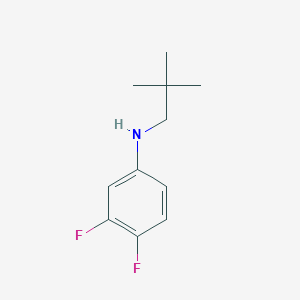
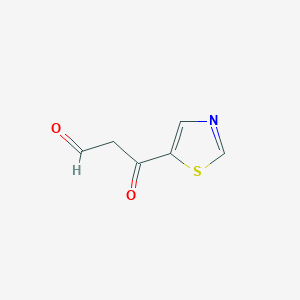
![N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13297300.png)
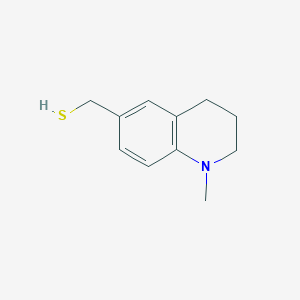
![5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B13297316.png)
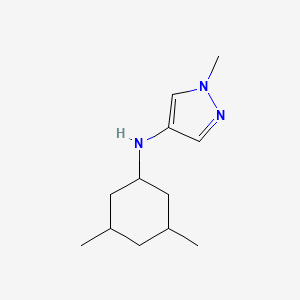
![2-[(But-3-yn-2-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13297324.png)

![2-[(3,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13297335.png)
